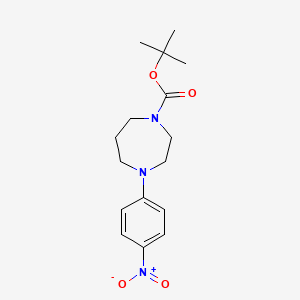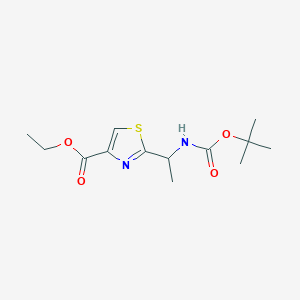![molecular formula C24H18IN B8685726 4'-Iodo-N,N-diphenyl-[1,1'-biphenyl]-4-amine CAS No. 167218-38-4](/img/structure/B8685726.png)
4'-Iodo-N,N-diphenyl-[1,1'-biphenyl]-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4’-iodo-4-biphenylyl)-N,N-diphenylamine is an organic compound characterized by the presence of an iodine atom attached to a biphenyl structure, which is further connected to a diphenylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-iodo-4-biphenylyl)-N,N-diphenylamine typically involves the iodination of a biphenyl precursor followed by the introduction of the diphenylamine group. One common method includes the use of iodine and a suitable oxidizing agent to achieve the iodination of biphenyl. Subsequent reactions involve coupling the iodinated biphenyl with diphenylamine under conditions that may include the use of catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of N-(4’-iodo-4-biphenylyl)-N,N-diphenylamine may involve large-scale iodination processes followed by efficient coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(4’-iodo-4-biphenylyl)-N,N-diphenylamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the iodine atom or the reduction of other functional groups.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can introduce various functional groups in place of the iodine atom.
Scientific Research Applications
N-(4’-iodo-4-biphenylyl)-N,N-diphenylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and imaging agents.
Industry: Used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of N-(4’-iodo-4-biphenylyl)-N,N-diphenylamine involves its interaction with specific molecular targets and pathways. The iodine atom and the biphenyl structure play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4’-iodo-4-biphenylyl)sulfonyltryptophan
- N-(3,3’-dimethyl-4’-iodo-4-biphenylyl)acetanilide
- [(4’-iodo-4-biphenylyl)oxy]acetic acid
Uniqueness
N-(4’-iodo-4-biphenylyl)-N,N-diphenylamine is unique due to its specific structural features, including the presence of both the iodine atom and the diphenylamine group. This combination imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
CAS No. |
167218-38-4 |
|---|---|
Molecular Formula |
C24H18IN |
Molecular Weight |
447.3 g/mol |
IUPAC Name |
4-(4-iodophenyl)-N,N-diphenylaniline |
InChI |
InChI=1S/C24H18IN/c25-21-15-11-19(12-16-21)20-13-17-24(18-14-20)26(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-18H |
InChI Key |
CQBYSEGKSOAUPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
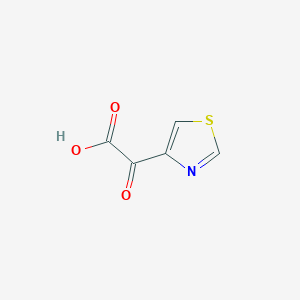
![Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine,1,6-dihydro-1-methyl-](/img/structure/B8685660.png)
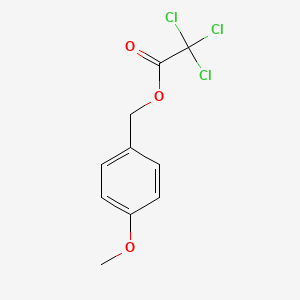
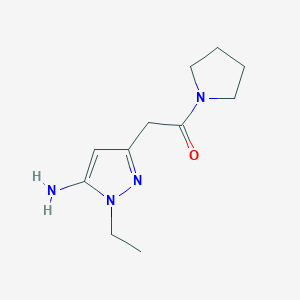
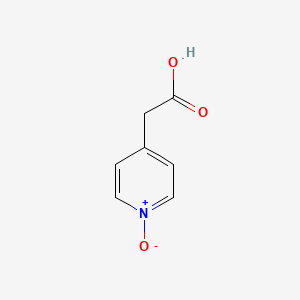
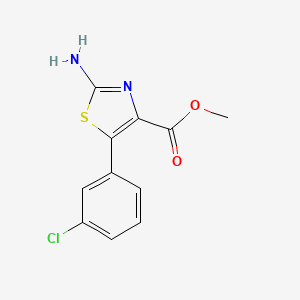
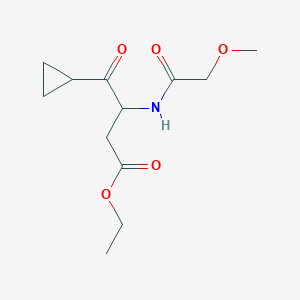
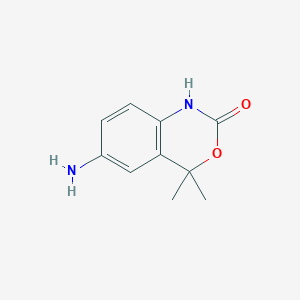
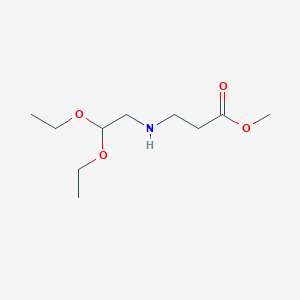

![3H-1,2,3-TRIAZOLO[4,5-D]PYRIMIDIN-5-AMINE,7-(PHENYLMETHOXY)-](/img/structure/B8685728.png)
